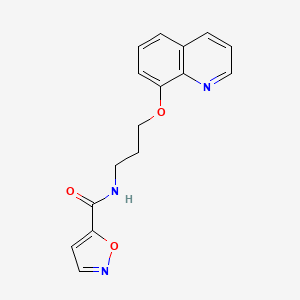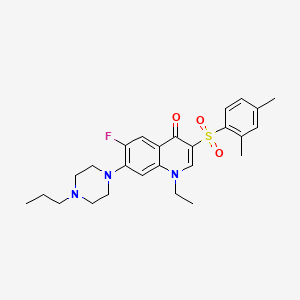
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid” is closely related to the one you’re asking about . It has a CAS Number of 765937-82-4 and a molecular weight of 259.22 . It’s a solid substance stored in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
The related compound “N’-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylene}nicotinohydrazide” has a boiling point of 546.09°C (Adapted Stein & Brown method), a melting point of 234.13°C (Mean or Weighted MP), and a vapor pressure of 1.02E-011 mm Hg at 25°C (Modified Grain method) .Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce cell cycle arrest at the G2/M phase, which leads to the activation of apoptosis pathways. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and histone deacetylase, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. This compound has also been shown to exhibit anti-inflammatory activity and antioxidant activity. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the synthesis of new functional materials based on this compound. Additionally, the study of the biochemical and physiological effects of this compound is still ongoing, and there is much to be learned about this compound. Overall, this compound is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide involves the reaction of 2-nitrobenzaldehyde, furfural, and N-phenethylacrylamide in the presence of a base catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The synthesis of this compound has been optimized, and it can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a molecular probe for detecting cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and metal-organic frameworks. In environmental science, this compound has been studied for its potential use as a sensor for detecting toxic pollutants in water.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c23-15-17(22(26)24-13-12-16-6-2-1-3-7-16)14-18-10-11-21(29-18)19-8-4-5-9-20(19)25(27)28/h1-11,14H,12-13H2,(H,24,26)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEQWRQEPYZAII-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

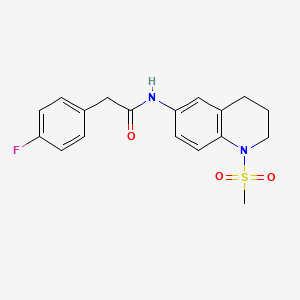
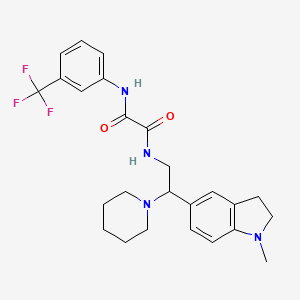
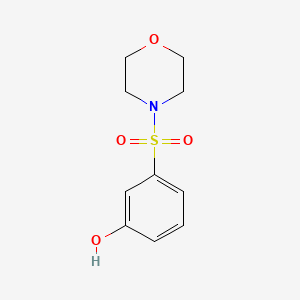
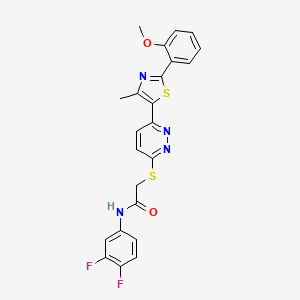
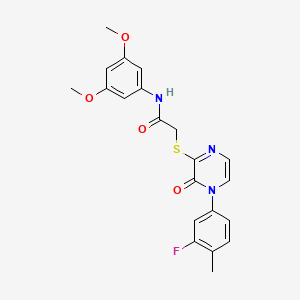
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)
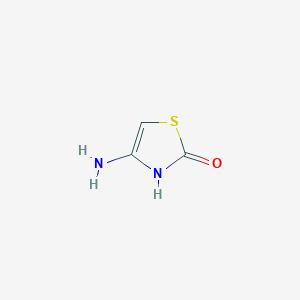
![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
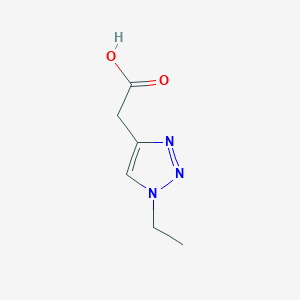
![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)
